5,7-Diacetoxy-3,4',8-trimethoxyflavone
5,7-Diacetoxy-3,4',8-trimethoxyflavone
Brand Name:
Vulcanchem
CAS No.:
5128-43-8
VCID:
VC20778438
InChI:
InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3
SMILES:
CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C
Molecular Formula:
C22H20O9
Molecular Weight:
428.4 g/mol
5,7-Diacetoxy-3,4',8-trimethoxyflavone
CAS No.: 5128-43-8
Cat. No.: VC20778438
Molecular Formula: C22H20O9
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5128-43-8 |
|---|---|
| Molecular Formula | C22H20O9 |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | [7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate |
| Standard InChI | InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 |
| Standard InChI Key | PKVJLPXCFDHGEY-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C |
| Appearance | Yellow powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator